molecular formula C23H38NO3 B1506889 3-Doxylandrostanol CAS No. 25521-33-9

3-Doxylandrostanol

Cat. No. B1506889
CAS RN: 25521-33-9
M. Wt: 376.6 g/mol
InChI Key: QGVYWHYGFRJQMJ-KEDRCSRGSA-N
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Description

  • Synonyms : Also known as 17β-hydroxy-4’,4’-dimethylspiro(5α-androstan-3,2’-oxazolidin)-3’-yloxyl .

Scientific Research Applications

1. Molecular Packing in Steroid-Lecithin Monolayers

Studies by Müller-Landau and Cadenhead (1979) examined the molecular packing of various steroids, including 3-doxyl cholestane (a compound closely related to 3-Doxylandrostanol), in monolayers. They highlighted the resemblance in molecular packing and hydrophobic interactions between cholesterol and 3-doxyl cholestane, offering insights into the behavior of these molecules in different conditions (Müller-Landau & Cadenhead, 1979).

2. Potential in Tissue Engineering

Research by Chen and Wu (2005) discussed polyhydroxyalkanoates (PHAs) as materials in tissue engineering, highlighting their use in developing medical devices and tissue repair. Although not directly focusing on this compound, the study provides context on the broader application of similar hydroxylated compounds in biomedical research (Chen & Wu, 2005).

3. Impact on Dopamine Metabolites

Di Giulio et al. (1978) explored the effects of various drugs on dopamine metabolites in rat brains, including 3-methoxytyramine. This study offers an indirect reference to the potential influence of compounds like this compound on neurotransmitter metabolism (Di Giulio et al., 1978).

4. Synthesis and Biodegradation of 3-Hydroxypropionate-Containing Polyesters

Andreeßen and Steinbüchel (2010) reviewed the synthesis and properties of 3-Hydroxypropionate-containing polyesters, an area relevant to the study of this compound due to its structural similarities. This research provides insight into the industrial applications of such compounds in bioplastics and other materials (Andreeßen & Steinbüchel, 2010).

5. Hemodynamic Effects of 3-Hydroxytyramine

Carvalho et al. (1969) examined the hemodynamic effects of 3-hydroxytyramine (dopamine), shedding light on the potential cardiovascular implications of structurally similar compounds like this compound. The study emphasizes the importance of understanding the physiological interactions of such compounds (Carvalho et al., 1969).

properties

InChI

InChI=1S/C23H38NO3/c1-20(2)14-27-23(24(20)26)12-11-21(3)15(13-23)5-6-16-17-7-8-19(25)22(17,4)10-9-18(16)21/h15-19,25H,5-14H2,1-4H3/t15-,16-,17-,18-,19-,21-,22-,23?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVYWHYGFRJQMJ-KEDRCSRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(N1[O])CCC3(C(C2)CCC4C3CCC5(C4CCC5O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3(C[C@@H]1CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@H]5O)C)N(C(CO3)(C)C)[O]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25521-33-9
Record name 3-Doxylandrostanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025521339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Doxylandrostanol
Reactant of Route 2
3-Doxylandrostanol
Reactant of Route 3
3-Doxylandrostanol
Reactant of Route 4
3-Doxylandrostanol
Reactant of Route 5
3-Doxylandrostanol
Reactant of Route 6
3-Doxylandrostanol

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